Journal Name:Journal of Constructional Steel Research
Journal ISSN:0143-974X
IF:4.349
Journal Website:http://www.journals.elsevier.com/journal-of-constructional-steel-research/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:345
Publishing Cycle:Monthly
OA or Not:Not
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-03-25 , DOI:
10.1016/j.esci.2023.100123
Lithium–oxygen (Li–O2) batteries have great potential for applications in electric devices and vehicles due to their high theoretical energy density of 3500 Wh kg–1. Unfortunately, their practical use is seriously limited by the sluggish decomposition of insulating Li2O2, leading to high OER overpotentials and the decomposition of cathodes and electrolytes. Cathode electrocatalysts with high oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) activities are critical to alleviate high charge overpotentials and promote cycling stability in Li–O2 batteries. However, constructing catalysts for high OER performance and energy efficiency is always challenging. In this mini-review, we first outline the employment of advanced electrocatalysts such as carbon materials, noble and non-noble metals, and metal–organic frameworks to improve battery performance. We then detail the ORR and OER mechanisms of photo-assisted electrocatalysts and single-atom catalysts for superior Li–O2 battery performance. Finally, we offer perspectives on future development directions for cathode electrocatalysts that will boost the OER kinetics.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2022-12-28 , DOI:
10.1016/j.esci.2022.100090
As their Li+ transference number (tLi+), ionic conductivity, and safety are all high, polymer electrolytes play a vital role in overcoming uncontrollable lithium dendrites and low energy density in Li metal batteries (LMBs). We therefore synthesized a three-dimensional (3D) semi-interpenetrating network-based single-ion-conducting fiber–gel composite polymer electrolyte (FGCPE) via an electrospinning, initiation, and in situ polymerization method. The FGCPE provides high ionic conductivity (1.36 mS cm−1), high tLi+ (0.92), and a high electrochemical stability window (up to 4.84 V). More importantly, the aromatic heterocyclic structure of the biphenyl in the nanofiber membrane promotes the carbonization of the system (the limiting oxygen index value of the nanofiber membrane reaches 41%), giving it certain flame-retardant properties and solving the source-material safety issue. Due to the in situ method, the observable physical interface between electrodes and electrolytes is virtually eliminated, yielding a compact whole that facilitates rapid kinetic reactions in the cell. More excitingly, the LFP/FGCPE/Li cell displays outstanding cycling stability, with a capacity retention of 91.6% for 500 cycles even at 10C. We also test the FGCPE in high-voltage NMC532/FGCPE/Li cells and pouch cells. This newly designed FGCPE exhibits superior potential and feasibility for promoting the development of LMBs with high energy density and safety.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-02-15 , DOI:
10.1016/j.esci.2023.100111
Direct electrolytic splitting of seawater for the production of H2 using ocean energy is a promising technology that can help achieve carbon neutrality. However, owing to the high concentrations of chlorine ions in seawater, the chlorine evolution reaction always competes with the oxygen evolution reaction (OER) at the anode, and chloride corrosion occurs on both the anode and cathode. Thus, effective electrocatalysts with high selectivity toward the OER and excellent resistance to chloride corrosion should be developed. In this critical review, we focus on the prospects of state-of-the-art metal-oxide electrocatalysts, including noble metal oxides, non-noble metal oxides and their compounds, and spinel- and perovskite-type oxides, for seawater splitting. We elucidate their chemical properties, excellent OER selectivity, outstanding anti-chlorine-corrosion performance, and reaction mechanisms. In particular, we review metal oxides that operate at high current densities, near industrial application levels, based on special catalyst design strategies.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-01-10 , DOI:
10.1016/j.esci.2023.100092
Micro/nano metal–organic frameworks (MOFs) have attracted significant attention in recent years due to their numerous unique properties, with many synthetic methods and strategies being reported for constructing MOFs with specific micro/nano structures. In addition, the design of micro/nano MOFs for energy storage and conversion applications and the study of the structure–activity relationship have also become research hotspots. Herein, a comprehensive overview of the recent progress on micro/nano MOFs is presented. We begin with a brief introduction to the various synthesis methods for controlling the morphology of micro/nano MOFs. Subsequently, the structure-dependent properties of micro/nano MOFs as electrode materials or catalysts in terms of batteries, supercapacitors, and catalysis are discussed. Finally, the remaining challenges and future perspectives in this field are presented. Overall, this review is expected to inspire the design of advanced micro/nano MOFs for efficient energy storage and conversion technologies.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-01-18 , DOI:
10.1016/j.esci.2023.100095
Selective photooxidation of amines to biologically important imines is in great demand for industrial applications. The conversion efficiency and selectivity of the process are strongly dependent on the activation of photocatalytic molecular oxygen (O2) into reactive oxygen species. Here, we propose the construction of rich interfaces to boost photocatalytic O2 activation by facilitating the transfer of photocarriers. Taking Bi3O4Br/Bi2O3 heterojunctions as an example, rich interfaces facilitate electron transfer to adsorbed O2 for superoxide (O2·−) generation, thus achieving ≥ 98% conversion efficiency and selectivity for benzylamine and benzylamine derivatives. This study offers a valid method to design advanced photocatalysts for selective oxidation reactions.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-04-17 , DOI:
10.1016/j.esci.2023.100136
Achieving carbon neutrality is an essential part of responding to climate change caused by the deforestation and over-exploitation of natural resources that have accompanied the development of human society. The carbon dioxide reduction reaction (CO2RR) is a promising strategy to capture and convert carbon dioxide (CO2) into value-added chemical products. However, the traditional trial-and-error method makes it expensive and time-consuming to understand the deeper mechanism behind the reaction, discover novel catalysts with superior performance and lower cost, and determine optimal support structures and electrolytes for the CO2RR. Emerging machine learning (ML) techniques provide an opportunity to integrate material science and artificial intelligence, which would enable chemists to extract the implicit knowledge behind data, be guided by the insights thereby gained, and be freed from performing repetitive experiments. In this perspective article, we focus on recent advancements in ML-participated CO2RR applications. After a brief introduction to ML techniques and the CO2RR, we first focus on ML-accelerated property prediction for potential CO2RR catalysts. Then we explore ML-aided prediction of catalytic activity and selectivity. This is followed by a discussion about ML-guided catalyst and electrode design. Next, the potential application of ML-assisted experimental synthesis for the CO2RR is discussed. Finally, we present specific challenges and opportunities, with the aim of better understanding research and advancements in using ML for the CO2RR.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-01-11 , DOI:
10.1016/j.esci.2023.100093
Given their low cost and intrinsic safety, aqueous Zn metal batteries (AZMBs) are drawing increasing attention in the field of smart grids and large-scale energy storage. However, the Zn metal anode in aqueous electrolyte suffers from a critical issue, corrosion, which must be fully addressed before the practical implementation of AZMBs. In this perspective, the mechanisms of aqueous Zn metal anode corrosion in both alkaline and neutral electrolytes are compared and discussed. The methods for studying the corrosion processes and the strategies for Zn corrosion protection in AZMBs are also summarized. Finally, some expectations about potential research directions for making corrosion-resistant AZMBs a commercial reality are provided.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.esci.2023.100159
The anionic redox reaction (ARR) is a promising charge contributor to improve the reversible capacity of layered-oxide cathodes for Na-ion batteries; however, some practical bottlenecks still need to be eliminated, including a low capacity retention, large voltage hysteresis, and low rate capability. Herein, we proposed a high-Na content honeycomb-ordered cathode, P2-Na5/6[Li1/6Cu1/6Mn2/3]O2 (P2-NLCMO), with combined cationic/anionic redox. Neutron powder diffraction and X-ray diffraction of P2-NLCMO suggested P2-type stacking with rarely found P6322 symmetry. In addition, advanced spectroscopy techniques and density functional theory calculations confirmed the synergistic stabilizing relationship between the Li/Cu dual honeycomb centers, achieving fully active Cu3+/Cu2+ redox and stabilized ARR with interactively suppressed local distortion. With a meticulously regulated charge/discharge protocol, both the cycling and rate capability of P2-NLCMO were significantly improved, demonstrating reasonable capacity and eliminating voltage hysteresis. Overall, this work contributes a well-defined layered oxide cathode with combined cationic/anionic redox towards rational designing advanced Na-ion batteries.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.esci.2023.100158
Crystal structure determines electrochemical energy storage characteristics; this is the underlying logic of material design. To date, hundreds of electrode materials have been developed to pursue superior performance. However, it remains a great challenge to understand the fundamental structure–performance relationship and achieve quantitative crystal structure design for efficient energy storage. In this review, we introduce the concept of crystal packing factor (PF), which can quantify crystal packing density. We then present and classify the typical crystal structures of attractive cathode/anode materials. Comparative PF analyses of different materials, including polymorphs, isomorphs, and others, are performed to clarify the influence of crystal packing density on energy storage performance through electronic and ionic conductivities. Notably, the practical electronic/ionic conductivities of energy storage materials are based on their intrinsic characteristics related to the PF yet are also affected by extrinsic factors. The PF provides a novel avenue for understanding the electrochemical performance of pristine materials and may offer guidance on designing better materials. Additional approaches involve size regulation, doping, carbon additives, and other methods. We also propose extended PF concepts to understand charge storage and transport behavior at different scales. Finally, we provide our insights on the major challenges and prospective solutions in this highly exciting field.
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2022-11-05 , DOI:
10.1016/j.esci.2022.10.005
Owing to their outstanding optoelectronic properties, all-inorganic CsPbBr3 perovskite nanocrystals (NCs) are regarded as excellent materials for various optoelectronic applications. Unfortunately, their practical applications are limited by poor stability against water, heat, and polar solvents. Here, we propose a facile synthesis strategy for CsPbBr3@Cs4PbBr6 NCs via tetraoctylammonium bromide ligand induction at room temperature. The resulting CsPbBr3@Cs4PbBr6 NCs show a high photoluminescence quantum yield of 94%. In order to prevent Cs4PbBr6 from being converted back to CsPbBr3 NCs when exposed to water, a second coating layer of SiO2 is formed on the surface of the CsPbBr3@Cs4PbBr6 NCs by the facile hydrolysis of tetramethoxysilane. The resulting CsPbBr3@Cs4PbBr6/SiO2 NCs with their double coating structure have outstanding stability against not only a polar solvent (ethanol) but also water and heat. The as-prepared CsPbBr3@Cs4PbBr6/SiO2 NCs serve as green emitters in efficient white light-emitting diodes (WLEDs) with a high color rendering index (CRI) of 91 and a high power efficiency 59.87 lm W−1. Furthermore, the use of these WLEDs in visible light communication (VLC) results in a maximum rate of 44.53 Mbps, suggesting the great potential of the reported methods and materials for solid-state illumination and VLC.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | CONSTRUCTION & BUILDING TECHNOLOGY 结构与建筑技术3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
22.10 | 69 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://ees.elsevier.com/jcsr/default.asp?acw=d2
- Submission Guidelines
- https://www.elsevier.com/journals/journal-of-constructional-steel-research/0143-974x/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/journal-of-constructional-steel-research/0143-974x/guide-for-authors
- Collection Carrier
- Original papers, review articles and short communications.